molecular formula C17H23ClN2O4S2 B5205918 2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide

2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide

Cat. No. B5205918
M. Wt: 419.0 g/mol
InChI Key: XABUEGWISQMUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide, commonly known as CP-690550, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases and transplant rejection. The compound was first synthesized in 2003 and has since been the subject of numerous scientific studies.

Mechanism of Action

CP-690550 selectively inhibits the activity of JAK3, a member of the JAK family that is primarily expressed in immune cells. By inhibiting JAK3, CP-690550 blocks the signaling pathways of various cytokines involved in the immune response, including interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. This leads to a reduction in the activity of T-cells, B-cells, and natural killer cells, resulting in the suppression of the immune response.
Biochemical and Physiological Effects:
CP-690550 has been shown to have several biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha, and an increase in the production of anti-inflammatory cytokines, such as interleukin-10. The compound has also been shown to reduce the proliferation and activation of T-cells and B-cells, resulting in the suppression of the immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of CP-690550 is its selectivity for JAK3, which allows for a more targeted approach to immunosuppression compared to other immunosuppressive drugs. However, the compound has also been shown to have some limitations, including potential toxicity and the risk of infections due to the suppression of the immune response.

Future Directions

There are several future directions for the research on CP-690550, including the development of more selective JAK3 inhibitors with fewer side effects and the investigation of the compound's potential therapeutic applications in other autoimmune diseases, such as inflammatory bowel disease and lupus. Additionally, further studies are needed to better understand the long-term effects of CP-690550 on the immune system and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of CP-690550 involves several steps, including the reaction of 4-chloro-2-nitrophenol with thiomorpholine, followed by the reaction with cyclopentylacetonitrile and subsequent reduction with lithium aluminum hydride. The final step involves the reaction with p-toluenesulfonyl chloride to obtain the desired compound.

Scientific Research Applications

CP-690550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound works by inhibiting the activity of Janus kinase (JAK), a family of enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in the immune response.

properties

IUPAC Name

2-(4-chloro-2-thiomorpholin-4-ylsulfonylphenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S2/c18-13-5-6-15(24-12-17(21)19-14-3-1-2-4-14)16(11-13)26(22,23)20-7-9-25-10-8-20/h5-6,11,14H,1-4,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABUEGWISQMUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-thiomorpholin-4-ylsulfonylphenoxy)-N-cyclopentylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.